molecular formula C7H11NO B065802 (1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE CAS No. 162184-60-3

(1R,5S)-1-AZABICYCLO[3.2.1]OCTAN-6-ONE

Cat. No.: B065802
CAS No.: 162184-60-3
M. Wt: 125.17 g/mol
InChI Key: WFYPDOYHAZFTIR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5s)-1-Azabicyclo[321]octan-6-one is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Chemical Reactions Analysis

Types of Reactions

(5s)-1-Azabicyclo[3.2.1]octan-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amino alcohols or other reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce amino alcohols .

Scientific Research Applications

(5s)-1-Azabicyclo[3.2.1]octan-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (5s)-1-Azabicyclo[3.2.1]octan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Properties

CAS No.

162184-60-3

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(5S)-1-azabicyclo[3.2.1]octan-6-one

InChI

InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2/t6-/m0/s1

InChI Key

WFYPDOYHAZFTIR-LURJTMIESA-N

Isomeric SMILES

C1C[C@H]2CN(C1)CC2=O

SMILES

C1CC2CN(C1)CC2=O

Canonical SMILES

C1CC2CN(C1)CC2=O

Synonyms

1-Azabicyclo[3.2.1]octan-6-one,(1R,5S)-(9CI)

Origin of Product

United States

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